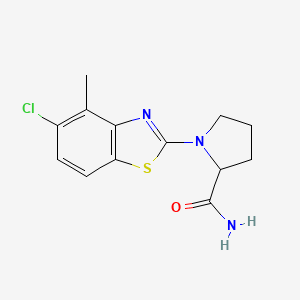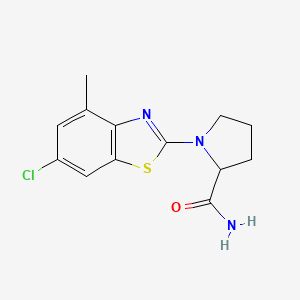![molecular formula C20H24N6O B6445016 4-({4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile CAS No. 2549021-22-7](/img/structure/B6445016.png)
4-({4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile is a complex organic compound that features a morpholine ring, a pyrimidine ring, and a piperazine ring, all connected to a benzonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate amines and carbonyl compounds under acidic or basic conditions.
Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the pyrimidine ring.
Formation of the Piperazine Ring: The piperazine ring is typically synthesized through cyclization reactions involving diamines and dihalides.
Coupling with Benzonitrile: The final step involves coupling the synthesized intermediate with benzonitrile using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine and piperazine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under hydrogenation conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are typically used.
Major Products
Oxidation: N-oxides of the morpholine and piperazine rings.
Reduction: Primary amines from the reduction of the nitrile group.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, it is studied for its potential as a ligand in receptor binding studies. The presence of multiple nitrogen-containing rings makes it a candidate for interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4-({4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile exerts its effects is largely dependent on its interaction with molecular targets. It may bind to specific enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-({4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzamide: Similar structure but with a benzamide group instead of a benzonitrile group.
4-({4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzoic acid: Similar structure but with a benzoic acid group instead of a benzonitrile group.
Uniqueness
The presence of the benzonitrile group in 4-({4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile provides unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different functional groups.
Properties
IUPAC Name |
4-[[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c21-15-17-1-3-18(4-2-17)16-24-7-9-25(10-8-24)19-5-6-22-20(23-19)26-11-13-27-14-12-26/h1-6H,7-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZLJCIRUPFCST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C#N)C3=NC(=NC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6444938.png)
![6-phenyl-2-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-azaspiro[3.3]heptane](/img/structure/B6444950.png)
![1-(azepan-1-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6444956.png)
![1-(4-methylpiperidin-1-yl)-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6444965.png)


![5-chloro-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-fluoropyridine](/img/structure/B6444998.png)
![N-{1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6445005.png)
![N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6445010.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-5-methoxypyrimidine](/img/structure/B6445026.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B6445036.png)
![2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}pyridine-4-carbonitrile](/img/structure/B6445039.png)
![2-methoxy-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine](/img/structure/B6445042.png)
![1-(morpholin-4-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445046.png)
